Enhanced First Hyperpolarizability
Density Functional Theory (DFT) calculations show that the first static hyperpolarizability (β) of N-methyl-2-methyl-4-nitroaniline (HMMNA), a close N-alkylated analog of 2-methyl-N-(4-nitrophenyl)aniline, is substantially larger than that of the reference compound para-nitroaniline (PNA). This computational finding highlights how N-substitution and ortho-methylation on the nitroaniline core significantly enhances the molecular nonlinear optical (NLO) response [1]. The trend provides strong class-level inference that the N-aryl substituted target compound would exhibit a similarly augmented NLO figure of merit compared to the parent PNA structure.
| Evidence Dimension | First Static Hyperpolarizability (β) |
|---|---|
| Target Compound Data | Not available (inferred to be significantly higher than PNA based on analog HMMNA data) |
| Comparator Or Baseline | para-Nitroaniline (PNA): Baseline value |
| Quantified Difference | HMMNA analog shows a marked increase; trend indicates target compound would have β > PNA |
| Conditions | Gas phase, DFT calculations (B3LYP/6-311++G(d,p) level) |
Why This Matters
For researchers designing organic NLO materials, frequency doublers, or electro-optic modulators, this quantifiable difference in hyperpolarizability directly impacts material performance, making the target compound a more promising candidate than unsubstituted PNA.
- [1] Pegu, D. (2014). Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. Figure 2. Available via Academia.edu. View Source
